
Methylene blue (trihydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene blue (trihydrate) is a synthetic basic dye with the chemical formula C16H18ClN3S·3H2O. It is a phenothiazine derivative and is known for its deep blue color when dissolved in water or alcohol. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Methylene blue (trihydrate) is synthesized through the oxidation of dimethylaniline in the presence of sodium thiosulfate and ferric chloride. The reaction involves the formation of phenothiazine, which is then methylated to produce methylene blue. The trihydrate form is obtained by crystallizing the compound from water .
Industrial Production Methods: Industrial production of methylene blue involves large-scale oxidation of dimethylaniline using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and the final product is crystallized to obtain the trihydrate form. The compound is then dried and packaged for distribution .
Types of Reactions:
Oxidation: Methylene blue can undergo oxidation to form various oxidation products.
Reduction: It can be reduced to leucomethylene blue, which is colorless.
Substitution: Methylene blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Ferric chloride, sodium thiosulfate.
Reduction: Zinc and hydrochloric acid, sodium hydrosulfite.
Substitution: Various organic and inorganic reagents depending on the desired product.
Major Products Formed:
Leucomethylene blue: Formed by reduction.
Various oxidation products: Formed by oxidation reactions.
科学的研究の応用
Methylene blue (trihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed as a biological stain to observe cell structures and microorganisms.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. .
Industry: Utilized in dyeing processes and as a tracer in various industrial applications
作用機序
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an oxidation-reduction agent, converting methemoglobin to hemoglobin by reducing the ferric iron in hemoglobin to ferrous iron.
Inhibition of Enzymes: Methylene blue inhibits nitric oxide synthase and guanylate cyclase, which are involved in various physiological processes.
Tau Protein Aggregation: In Alzheimer’s disease, methylene blue oxidizes cysteine sulfhydryl groups on tau proteins, preventing their aggregation.
類似化合物との比較
Methylene blue (trihydrate) can be compared with other phenothiazine derivatives and dyes:
Similar Compounds:
Uniqueness: Methylene blue is unique due to its wide range of applications, from medical treatments to industrial uses. Its ability to act as both an oxidation-reduction agent and an enzyme inhibitor makes it versatile in various fields .
特性
分子式 |
C16H22ClN3O2S |
|---|---|
分子量 |
355.9 g/mol |
IUPAC名 |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChIキー |
ULEZOVPNGWYYGH-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
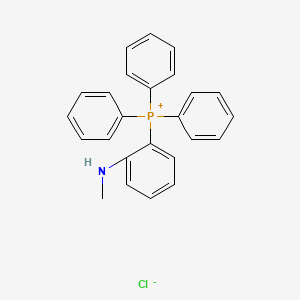

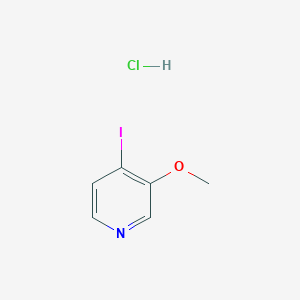

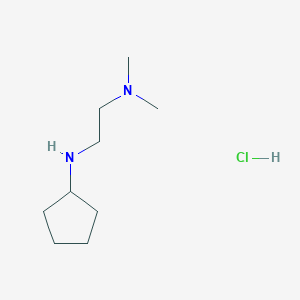
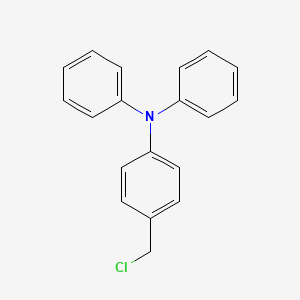
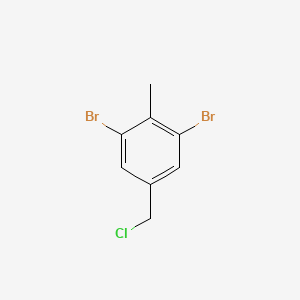




![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)
